[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
CAS No.: 1282401-91-5
Cat. No.: VC3188479
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol - 1282401-91-5](/images/structure/VC3188479.png)
Specification
CAS No. | 1282401-91-5 |
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Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | (2,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Standard InChI | InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 |
Standard InChI Key | BILGQIRLEIFJDW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C |
Introduction
Chemical Identity and Structure
Structural Features
The molecular structure of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol contains several key functional groups:
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A pyrrolidine ring (five-membered nitrogen heterocycle)
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A hydroxymethyl (-CH₂OH) group at the 3-position of the pyrrolidine ring
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A 2,4-dimethylbenzoyl group connected to the nitrogen atom of the pyrrolidine
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Two methyl substituents positioned at the 2 and 4 positions of the benzene ring
This arrangement creates a molecule with both amide and alcohol functionalities, providing multiple reactive sites for chemical transformations.
Isomeric Considerations
The compound is one of several possible dimethylbenzoyl isomers, differentiated by the positioning of the methyl groups on the benzene ring. The specific 2,4-dimethyl substitution pattern distinguishes this compound from its structural isomers such as the 2,5-dimethyl and 3,4-dimethyl variants . These subtle structural differences can significantly influence physicochemical properties and potential biological activities.
Physical and Chemical Properties
Physicochemical Properties
The compound possesses several important physicochemical properties that influence its behavior in various environments:
Property | Value |
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Molecular Weight | 233.306 g/mol |
Flash Point | 208.5±26.8 °C |
Boiling Point | 421.1±38.0 °C at 760 mmHg |
Polarizability | 26.8±0.5 10⁻²⁴cm³ |
Density | 1.1±0.1 g/cm³ |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
The high boiling point and low vapor pressure indicate this compound has limited volatility at room temperature . The moderate polarizability suggests potential for intermolecular interactions, particularly through hydrogen bonding via the hydroxyl group.
Spectroscopic Characteristics
Based on its structural features, [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol would exhibit characteristic spectroscopic properties:
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In infrared (IR) spectroscopy, expected absorption bands would include:
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O-H stretching (broad band, ~3200-3600 cm⁻¹)
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C=O stretching of the amide group (~1630-1680 cm⁻¹)
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C-H stretching from aromatic and aliphatic groups
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C-O stretching from the alcohol functionality
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In nuclear magnetic resonance (NMR) spectroscopy, distinctive signals would arise from:
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The two methyl groups attached to the benzene ring
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The hydroxymethyl group protons
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The pyrrolidine ring protons
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The aromatic protons of the dimethylbenzene ring
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Synthesis and Production
Synthetic Routes
The synthesis of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol likely follows similar routes to those used for structural analogs. Based on information from related compounds, a typical synthetic pathway would involve the reaction of a pyrrolidine derivative with a 2,4-dimethylbenzoyl chloride or anhydride in the presence of a base. The hydroxymethyl group could be introduced either through a reduction reaction or by using a hydroxymethylated pyrrolidine precursor.
Laboratory Preparation Methods
A general preparative method might involve:
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Acylation of 3-(hydroxymethyl)pyrrolidine with 2,4-dimethylbenzoyl chloride
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Use of a suitable base (e.g., triethylamine) to neutralize HCl generated during the reaction
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Purification through crystallization or column chromatography
The specific reaction conditions would need to be optimized to achieve high yield and purity.
Purification Techniques
For laboratory-scale purification, suitable techniques might include:
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Recrystallization from appropriate solvent systems
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Column chromatography on silica gel using optimized eluent systems
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Preparative HPLC for analytical grade material
Chemical Reactivity
Reactivity of the Hydroxyl Group
The hydroxymethyl group in [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol provides a reactive site for various transformations:
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Esterification reactions with carboxylic acids or acid chlorides
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Oxidation to the corresponding aldehyde or carboxylic acid
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Conversion to leaving groups (e.g., mesylates, tosylates) for substitution reactions
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Etherification via Williamson ether synthesis
Given its functional groups, this compound can participate in reactions typical for alcohols, including esterification reactions.
Amide Functionality Reactions
The amide group formed between the 2,4-dimethylbenzoyl moiety and the pyrrolidine ring offers additional reaction possibilities:
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Hydrolysis under acidic or basic conditions
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Reduction to the corresponding amine
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Transamidation reactions
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Activation for further transformations
Structure-Reactivity Relationships
The specific arrangement of functional groups in this molecule creates unique reactivity patterns:
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The pyrrolidine ring introduces conformational constraints
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The 2,4-dimethyl substitution on the benzene ring influences electronic properties and steric hindrance
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The hydroxymethyl group's position on the pyrrolidine ring affects its accessibility and reactivity
Applications and Uses
Role in Organic Synthesis
[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can serve as a valuable building block in organic synthesis:
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As an intermediate in the preparation of more complex molecules
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For the synthesis of compounds with potential biological activity
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In the development of specialized amide-containing structures
The compound's bifunctional nature, with both alcohol and amide groups, makes it particularly useful as an intermediate, leveraging its reactive functional groups for the synthesis of more complex molecules.
Research Applications
The primary documented use of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is for scientific research experiments, as explicitly stated in the available data . It serves as a model compound for studying:
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Structure-property relationships
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Reaction methodology development
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Analytical method validation
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Synthetic organic chemistry techniques
Hazard Code | Description |
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H303 | May be harmful if swallowed |
H313 | May be harmful in contact with skin |
H333 | May be harmful if inhaled |
Proper precautions include:
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Wearing protective glasses, clothing, masks, and gloves
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Avoiding contact with skin
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Preventing inhalation or ingestion
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Working in well-ventilated areas or fume hoods when necessary
Disposal Procedures
Proper disposal of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol and related waste materials is essential to prevent environmental contamination:
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Waste generated should be stored separately from other chemical waste
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Materials should be handed over to professional biological/chemical waste treatment companies
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Local regulations regarding chemical waste disposal must be followed
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol:
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Mass spectrometry for molecular weight confirmation
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NMR spectroscopy (¹H and ¹³C) for structural elucidation
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IR spectroscopy for functional group identification
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HPLC for purity determination
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Elemental analysis for composition verification
Quantitative Analysis
Quantitative determination can be achieved through:
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HPLC with appropriate detection methods (UV, MS)
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Gas chromatography (if derivatized to improve volatility)
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Spectrophotometric methods following suitable derivatization
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Quantitative NMR with internal standards
Quality Control Parameters
For research-grade [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, key quality control parameters would include:
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Chemical purity (typically >95% for research applications)
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Identity confirmation via spectroscopic techniques
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Absence of significant impurities
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Consistency between batches
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Stability under recommended storage conditions
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